1-tert-butyl 2-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate
Description
1-tert-Butyl 2-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate is a chiral piperidine derivative featuring a hydroxyl group at the 4-position and dual ester functionalities (tert-butyl and methyl) at the 1- and 2-positions, respectively. Its stereochemistry (2S,4R) is critical for its role as an intermediate in pharmaceutical synthesis, particularly in the preparation of bioactive molecules targeting enzymes and receptors.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMVWSAJMIKMDY-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C[C@H]1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461684 | |
| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181269-87-4, 254882-06-9 | |
| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 181269-87-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Hydroxylation: The hydroxyl group is introduced through selective hydroxylation reactions, often using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Carboxylation: The carboxylate groups are introduced through carboxylation reactions, typically using carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Substitution Reactions at the Hydroxyl Group
The C4 hydroxyl group undergoes nucleophilic substitution under Mitsunobu conditions or via activation with tosyl/mesyl chloride.
Key Findings :
-
Mitsunobu reactions proceed with retention of stereochemistry at C4 due to concerted SN2-like mechanisms .
-
The hydroxyl group’s equatorial position on the piperidine ring enhances reactivity in substitution reactions .
Ester Hydrolysis
The methyl ester at C2 is hydrolyzed to a carboxylic acid under basic conditions.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| LiOH, THF/H₂O (0°C → RT) | (2S,4R)-1-Boc-4-hydroxypiperidine-2-carboxylic acid | 84% |
Mechanistic Insight :
-
Hydrolysis proceeds via nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate .
Amide Formation
The carboxylic acid intermediate reacts with amines to form amides.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| IBCF, NMM, Methylamine (THF, -15°C) | (2S,4R)-1-Boc-4-hydroxy-N-methylpiperidine-2-carboxamide | 100% |
Operational Notes :
Boc Deprotection
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| TFA, DCM (0°C → RT) | (2S,4R)-4-hydroxy-N-methylpiperidine-2-carboxamide | 74% |
Side Reactions :
Stereochemical and Reactivity Insights
-
Configurational Stability : The (2S,4R) stereochemistry remains intact during substitutions and hydrolyses under mild conditions .
-
Steric Effects : The tert-butyl group at N1 impedes reactions at the piperidine nitrogen but stabilizes intermediates via steric shielding .
This compound’s versatility in forming ethers, amides, and carboxylic acids makes it a critical intermediate in synthesizing bioactive molecules, particularly kinase inhibitors .
Scientific Research Applications
Medicinal Chemistry
1.1 Therapeutic Applications
1-tert-butyl 2-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural features enable it to serve as a building block in the development of drugs targeting neurological disorders and other therapeutic areas.
Table 1: Therapeutic Applications
| Application Area | Description |
|---|---|
| Neurological Disorders | Potential use in synthesizing compounds for treating conditions like Alzheimer's disease. |
| Antiviral Agents | Intermediate in the synthesis of antiviral compounds. |
| Anticancer Drugs | Used in the development of novel anticancer agents. |
1.2 Case Studies
Research has demonstrated the utility of this compound in synthesizing derivatives with enhanced biological activity. For instance, a study highlighted its role in developing a series of piperidine derivatives that exhibited promising anticancer properties in vitro .
Peptide Synthesis
2.1 Role as an API Intermediate
In peptide synthesis, this compound is frequently employed as an amino acid derivative. Its stability and reactivity make it suitable for coupling reactions used to form peptide bonds.
Table 2: Peptide Synthesis Applications
| Reaction Type | Role of Compound |
|---|---|
| Coupling Reactions | Serves as a coupling agent to form peptide bonds. |
| Protecting Group | Functions as a protecting group for amino acids during synthesis. |
2.2 Case Studies
A notable case involved the use of Boc-Hyp-OMe in synthesizing cyclic peptides that showed improved stability and bioavailability compared to linear counterparts . The compound's ability to enhance solubility and reduce degradation rates was critical in these applications.
Research and Development
3.1 Novel Synthesis Pathways
Ongoing research focuses on developing more efficient synthetic routes for producing this compound and its derivatives. Advances in synthetic methodologies aim to reduce costs and improve yields.
Table 3: Synthetic Methods
| Methodology | Description |
|---|---|
| Solid-phase synthesis | Utilizes solid supports to facilitate peptide assembly. |
| Solution-phase synthesis | Traditional method involving reactions in solution phase. |
3.2 Future Directions
The future of this compound lies in its potential application in personalized medicine and targeted drug delivery systems. Research is exploring its integration into nanoparticles for enhanced drug delivery efficiency .
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Ring Structure Variations
Piperidine vs. Pyrrolidine Derivatives
The piperidine ring (6-membered) in the target compound contrasts with pyrrolidine analogs (5-membered), which exhibit distinct ring strain and conformational flexibility:
Substituent Modifications
Variations at the 4-position significantly influence physicochemical and biological properties:
Stereochemical Comparisons
The (2S,4R) configuration is pivotal for activity. Diastereomers exhibit divergent synthetic utility:
Protecting Group Variations
The tert-butyl and methyl ester groups are compared to alternative protecting strategies:
Biological Activity
1-tert-butyl 2-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate, commonly referred to as M4, is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects in various studies, and potential clinical implications.
- Chemical Formula : C12H21NO5
- Molecular Weight : 259.299 g/mol
- CAS Number : 254882-06-9
M4 has been identified as a dual inhibitor of β-secretase and acetylcholinesterase, which are key enzymes involved in Alzheimer's disease pathology. The compound has demonstrated the following activities:
- Inhibition of Amyloid-beta Aggregation : M4 effectively reduces the aggregation of amyloid-beta peptide (Aβ) in vitro, showing up to 85% inhibition at concentrations of 100 µM .
- Neuroprotective Effects : In astrocyte cultures treated with Aβ1-42, M4 improved cell viability from 43.78% to 62.98%, indicating a protective effect against Aβ-induced toxicity .
In Vitro Studies
- Cell Viability : M4 was tested on astrocytes exposed to Aβ1-42. The results indicated that M4 significantly increased cell viability compared to untreated controls.
- Cytokine Modulation : The compound reduced levels of TNF-α in treated astrocytes, although it did not significantly alter IL-6 levels .
- Oxidative Stress Reduction : In experiments involving scopolamine-induced oxidative stress, M4 showed a reduction in malondialdehyde (MDA) levels, suggesting its potential as an antioxidant .
In Vivo Studies
In animal models, M4 was evaluated for its ability to prevent cognitive decline associated with scopolamine administration. While it demonstrated some neuroprotective effects, these were less pronounced than those observed with established treatments like galantamine .
Case Studies
Several studies have focused on the therapeutic potential of M4:
- Alzheimer's Disease Models : In models mimicking Alzheimer's pathology, M4 exhibited a moderate protective effect against neuronal damage caused by Aβ aggregates.
- Behavioral Assessments : Behavioral tests indicated that M4 could improve cognitive function in animals subjected to memory impairment protocols.
Data Table: Summary of Biological Activities
Q & A
Basic Research Question
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
- X-ray Crystallography : Definitive confirmation of absolute configuration, as demonstrated for related 4-nitrobenzoyl derivatives .
- NMR Spectroscopy : H NMR coupling constants (e.g., in piperidine) and NOE correlations verify spatial arrangement .
How can researchers resolve diastereomeric impurities formed during synthetic modifications of this compound?
Advanced Research Question
Diastereomers (e.g., (2S,4R) vs. (2S,4S)) are separable via:
- Preparative Chromatography : Normal-phase silica columns with gradient elution (e.g., hexane/ethyl acetate).
- Crystallization-Driven Resolution : Exploit solubility differences in solvents like ethanol/water mixtures.
For instance, in the synthesis of fluorinated analogs, diastereomers differing at C4 are resolved using preparative TLC with 20% EtOAc/hexane, yielding >98% purity .
What strategies optimize yields in multi-step syntheses involving this compound?
Advanced Research Question
- Protecting Group Selection : The tert-butyl group provides steric protection for the piperidine nitrogen, while the methyl ester minimizes side reactions at the carboxylate .
- Reaction Monitoring : Use in situ FTIR or LC-MS to detect intermediates and adjust conditions (e.g., temperature, catalyst loading).
- By-product Mitigation : For example, during Dieckmann cyclization, competing pathways are suppressed by slow addition of bases like LDA at -78°C .
How do computational methods aid in predicting the reactivity of this compound in novel reactions?
Advanced Research Question
Density Functional Theory (DFT) calculations model transition states to predict regioselectivity. For example:
- Nucleophilic Substitution : Activation barriers for azide vs. fluoride displacement at C4 can be compared to prioritize reaction conditions .
- Conformational Analysis : Molecular dynamics simulations assess the stability of chair vs. boat conformations in piperidine derivatives, influencing reaction pathways .
What are the implications of contradictory data in reaction optimization for this compound?
Advanced Research Question
Contradictions (e.g., variable yields in Dieckmann cyclization) arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
